molecular formula C15H14N2O B15158685 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- CAS No. 673485-58-0

1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)-

Cat. No.: B15158685
CAS No.: 673485-58-0
M. Wt: 238.28 g/mol
InChI Key: GHEFQYDQTKMXST-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, which includes a methoxy group attached to a naphthalene ring, further linked to the imidazole core. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, facilitating the formation of the imidazole ring under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .

Scientific Research Applications

1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Properties

CAS No.

673485-58-0

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-[methoxy(naphthalen-1-yl)methyl]-1H-imidazole

InChI

InChI=1S/C15H14N2O/c1-18-15(14-9-16-10-17-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-10,15H,1H3,(H,16,17)

InChI Key

GHEFQYDQTKMXST-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3

Origin of Product

United States

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